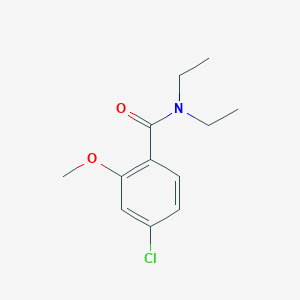
N,N-diethyl-4-chloro-2-methoxybenzamide
Cat. No. B8626038
M. Wt: 241.71 g/mol
InChI Key: MKLQVBACTOQLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07812024B2
Procedure details


To a stirring degassed solution of N,N-diethyl-4-chloro-2-methoxybenzamide (65 mg, 0.35 mmol), potassium fluoride (134 mg, 2.3 mmol), and 2,4,6-trivinylcyclotriboroxane pyridine complex (132 mg, 0.35 mmol) in 1,4-dioxane (3 mL) was added bis(tri-t-butylphosphine)palladium (5 mg, 0.01 mmol). The reaction was heated to reflux for 5 h and then cooled to room temperature. The reaction was diluted with brine and extracted with EtOAc (3×5 mL). The organic layers were combined, dried over Na2SO4, and conc. in vacuo to a pale yellow oil. The oil was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes) to give 40 mg of the desired product as a colorless oil. MS (ESI) 234 (M+H).


Quantity
132 mg
Type
reactant
Reaction Step One


Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:15][CH3:16])[C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8](Cl)=[CH:7][C:6]=1[O:12][CH3:13])[CH3:2].[F-].[K+].B1(C=C)OB([CH:25]=[CH2:26])OB(C=C)O1.C1C=CN=CC=1>O1CCOCC1.[Cl-].[Na+].O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH2:1]([N:3]([CH2:15][CH3:16])[C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8]([CH:25]=[CH2:26])=[CH:7][C:6]=1[O:12][CH3:13])[CH3:2] |f:1.2,3.4,6.7.8,^1:48,54|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
65 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C(C1=C(C=C(C=C1)Cl)OC)=O)CC
|
|
Name
|
|
|
Quantity
|
134 mg
|
|
Type
|
reactant
|
|
Smiles
|
[F-].[K+]
|
|
Name
|
|
|
Quantity
|
132 mg
|
|
Type
|
reactant
|
|
Smiles
|
B1(OB(OB(O1)C=C)C=C)C=C.C1=CC=NC=C1
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Step Three
|
Name
|
|
|
Quantity
|
5 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 h
|
|
Duration
|
5 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×5 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oil was purified by flash chromatography (SiO2, 0-50% EtOAc in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(C1=C(C=C(C=C1)C=C)OC)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 40 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 49% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
